molecular formula C22H20F3N3O3S B2706362 N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide CAS No. 1215673-90-7

N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2706362
CAS RN: 1215673-90-7
M. Wt: 463.48
InChI Key: GIEXQGIEWQGTSS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20F3N3O3S and its molecular weight is 463.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide, has been reported as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been designed with a fluorine atom in their structure to allow labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Organic Synthesis and Cyclization Reactions

In organic synthesis, compounds structurally similar to N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide have been utilized in oxidative radical cyclization reactions leading to the formation of erythrinanes. These reactions demonstrate the utility of such compounds in the synthesis of complex organic structures, which can have implications in the development of new pharmaceuticals and materials (Chikaoka et al., 2003).

Antimicrobial and Antitumor Activity

Some compounds within this chemical class have been synthesized and evaluated for their potential antimicrobial and antitumor activities. For example, certain derivatives have been studied for their activity against various microbial strains and cancer cell lines, showing that modifications to the core structure can lead to biologically active compounds with potential therapeutic applications (Bondock et al., 2008).

Heterocyclic Compound Synthesis

The structural motif of N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide serves as a foundation for the synthesis of various heterocyclic compounds. These synthetic pathways are essential for the development of new drugs and materials with diverse biological and physical properties (Abdel-Khalik et al., 2004).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3S/c1-13-10-20(28-21(26-13)14-4-6-15(7-5-14)22(23,24)25)32-12-19(29)27-16-8-9-17(30-2)18(11-16)31-3/h4-11H,12H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEXQGIEWQGTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)thio)acetamide

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